molecular formula C8H10N2O4 B13830723 Ethyl 4-imino-2,6-dioxopiperidine-3-carboxylate

Ethyl 4-imino-2,6-dioxopiperidine-3-carboxylate

Cat. No.: B13830723
M. Wt: 198.18 g/mol
InChI Key: CDTWNVWXQBRGAF-UHFFFAOYSA-N
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Description

Ethyl 4-imino-2,6-dioxopiperidine-3-carboxylate is a chemical compound with the molecular formula C8H11NO4 It is a derivative of piperidine, a six-membered ring containing nitrogen

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 4-imino-2,6-dioxopiperidine-3-carboxylate typically involves the reaction of 3-ethoxycarbonylpiperidine-2-one with ethyl acetate and a catalyst such as manganese(III) acetate. The reaction is carried out at room temperature, and the product is obtained by filtration and recrystallization from ethanol .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the synthesis process described above can be scaled up for industrial applications, with appropriate modifications to ensure safety and efficiency.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-imino-2,6-dioxopiperidine-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives.

    Reduction: Reduction reactions can convert the imino group to an amino group.

    Substitution: The ethyl ester group can be substituted with other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The reactions are typically carried out under mild conditions to prevent decomposition of the compound.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield various oxidized derivatives, while reduction can produce amino-substituted piperidine derivatives.

Scientific Research Applications

Ethyl 4-imino-2,6-dioxopiperidine-3-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of Ethyl 4-imino-2,6-dioxopiperidine-3-carboxylate involves its interaction with specific molecular targets in biological systems. The compound can inhibit certain enzymes or receptors, leading to various biological effects. The exact pathways and targets depend on the specific application and the structure of the compound.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl 4-imino-2,6-dioxopiperidine-3-carboxylate is unique due to its specific imino group, which imparts distinct chemical and biological properties. This makes it a valuable intermediate in the synthesis of various bioactive compounds.

Properties

Molecular Formula

C8H10N2O4

Molecular Weight

198.18 g/mol

IUPAC Name

ethyl 4-imino-2,6-dioxopiperidine-3-carboxylate

InChI

InChI=1S/C8H10N2O4/c1-2-14-8(13)6-4(9)3-5(11)10-7(6)12/h6,9H,2-3H2,1H3,(H,10,11,12)

InChI Key

CDTWNVWXQBRGAF-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1C(=N)CC(=O)NC1=O

Origin of Product

United States

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